molecular formula C18H19BrClNO2 B297331 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide

Cat. No.: B297331
M. Wt: 396.7 g/mol
InChI Key: QMZLSEZKZOKNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide, also known as BCAA, is a synthetic compound that has been widely used in scientific research. BCAA is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and cell death. BCAA has been shown to have potential therapeutic applications in several diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Mechanism of Action

2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by the binding of extracellular ATP. The P2X7 receptor is expressed in various cell types, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor has been shown to induce cell death, inflammation, and pain. This compound blocks the activation of the P2X7 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the release of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, from immune cells. This compound has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. In addition, this compound has been shown to modulate the activity of ion channels and transporters in neurons, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide in lab experiments is its high selectivity for the P2X7 receptor. This compound does not interact with other purinergic receptors, which allows for specific targeting of the P2X7 receptor. However, one of the limitations of using this compound is its relatively low potency compared to other P2X7 receptor antagonists. This may require higher concentrations of this compound to achieve the desired effects, which may increase the risk of off-target effects.

Future Directions

There are several future directions for the research on 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the mechanisms underlying the neuroprotective and immunomodulatory effects of this compound need to be further elucidated. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its potential clinical use.

Synthesis Methods

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide involves several steps, including the reaction of 4-bromo-2-chlorophenol with 4-sec-butylaniline to form 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetanilide. This intermediate is then treated with acetic anhydride and hydrochloric acid to yield this compound.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide has been extensively studied in various scientific fields, including pharmacology, immunology, and neuroscience. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Properties

Molecular Formula

C18H19BrClNO2

Molecular Weight

396.7 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(4-butan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H19BrClNO2/c1-3-12(2)13-4-7-15(8-5-13)21-18(22)11-23-17-9-6-14(19)10-16(17)20/h4-10,12H,3,11H2,1-2H3,(H,21,22)

InChI Key

QMZLSEZKZOKNTP-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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